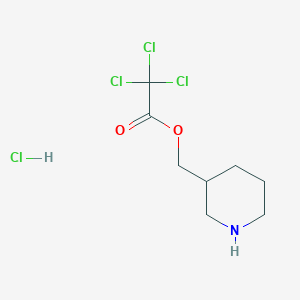![molecular formula C16H24ClNO3 B1397323 Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-52-9](/img/structure/B1397323.png)
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Vue d'ensemble
Description
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the CAS number 1219964-52-9 . It is used as an intermediate in the synthesis of Raloxifene hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to specialized chemical databases or software.Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis of Schiff and Mannich Bases : The compound has been used in the synthesis of Schiff and Mannich bases involving isatin derivatives, showcasing its role in the creation of complex organic compounds with potential applications in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).
Formation of Derived Schiff Base Compounds : It contributes to the formation of derived Schiff base compounds with notable optical nonlinear properties, indicating its utility in the development of materials with potential applications in photonics and optoelectronics (Abdullmajed et al., 2021).
Biological and Pharmacological Research
Anti-juvenile Hormone Agent : A derivative of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, specifically Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, has been identified as a novel anti-juvenile hormone agent, indicating its potential application in controlling insect populations and studying hormone pathways (Ishiguro et al., 2003).
Anti-JH Activity : Another derivative, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), has been studied for its anti-JH activity, providing insights into juvenile hormone pathways and potential applications in pest control (Kuwano et al., 2008).
Optical and Material Properties
Nonlinear Optical Properties : The compound has been utilized in the synthesis of Schiff base compounds showing nonlinear refractive indices, indicating its potential in developing materials for optical applications such as optical limiters and photonics (Abdullmajed et al., 2021).
Liquid Crystalline Polysiloxanes : Derivatives of this compound have been used in the synthesis of monomers for liquid crystalline polysiloxanes, highlighting its importance in the field of advanced materials, particularly in the creation of liquid crystal displays and other optical devices (Bracon et al., 2000).
Propriétés
IUPAC Name |
ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSBLBRMBIIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)




![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)

![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)



